molecular formula C8H7BrN4 B15304776 1-(3-Bromophenyl)-1h-1,2,4-triazol-5-amine

1-(3-Bromophenyl)-1h-1,2,4-triazol-5-amine

Cat. No.: B15304776
M. Wt: 239.07 g/mol
InChI Key: IHNIVPGBWLVBCG-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine ( 1251381-23-3) is a high-purity triazole-based chemical building block of significant interest in medicinal chemistry and anticancer research. It has a molecular formula of C8H7BrN4 and a molecular weight of 239.07 g/mol. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Scientific studies on closely related structural analogs, specifically 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives, have demonstrated promising in vitro anticancer activities against a diverse panel of human cancer cell lines, including CNS cancer (SNB-75), renal cancer (UO-31), and leukemia (CCRF-CEM) . These analogs function by targeting the tubulin protein, a well-established molecular target in oncology, and exhibit efficient binding to the tubulin–combretastatin A-4 site, as confirmed by molecular docking studies . Furthermore, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate that these analogs possess favorable drug-like properties, complying with Lipinski's Rule of Five, which is a key indicator of potential oral bioavailability . Researchers utilize this compound exclusively for non-medical applications, such as industrial uses or scientific research, and it is an essential precursor in synthesizing and screening new chemical entities for their biological activity. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

2-(3-bromophenyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-8(10)11-5-12-13/h1-5H,(H2,10,11,12)

InChI Key

IHNIVPGBWLVBCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=NC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-bromobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. The process can be summarized as follows:

    Step 1: 3-Bromobenzonitrile reacts with hydrazine hydrate to form 3-bromophenylhydrazine.

    Step 2: The intermediate 3-bromophenylhydrazine undergoes cyclization with formic acid to yield 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed:

  • Substituted triazoles
  • Oxidized or reduced triazole derivatives
  • Biaryl compounds through coupling reactions

Scientific Research Applications

Scientific Research Applications of 1-(3-Bromophenyl)-1H-1,2,4-Triazol-5-amine

1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique triazole ring structure and the presence of a bromophenyl group, which together provide distinct chemical properties such as reactivity and stability.

Chemistry

In chemistry, 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine serves as a building block for synthesizing more complex molecules and materials. The bromine atom on the phenyl group allows for further functionalization through substitution reactions, where the bromine atom is replaced with other functional groups using nucleophilic substitution reactions. Additionally, the compound can participate in coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.

Biology

The compound is investigated for its potential as a bioactive compound with antimicrobial and antifungal properties. Studies have shown that 3-amino-1,2,4-triazole derivatives exhibit a broad spectrum of bioactivities, including potential applications against microbial infections .

Medicine

1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine is explored for its potential use in drug development, particularly as an antifungal or anticancer agent. As an antifungal agent, it may disrupt cell membrane integrity and function by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. Research also indicates that aryl-substituted 3-amino-1,2,4-triazoles have promising anticancer activity . For instance, a study identified a clear beneficial effect of a 3-bromophenylamino moiety in position 3 of the triazole for anticancer activity on several cell lines . Further research has demonstrated the potential of N-aryl-4H-1,2,4-triazol-3-amine analogs as anticancer agents, with some compounds showing better anticancer activity than imatinib .

Industry

In industry, 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine is utilized in developing new materials with specific properties, such as light-emitting diodes (LEDs) and other electronic devices.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
  • Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, as an antifungal agent, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting cell membrane integrity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine with related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties Reference
1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine 1,2,4-Triazole 3-Bromophenyl, NH₂ C₈H₇BrN₄ 239.076 High polarity, hydrogen bonding
1-(4-Bromophenyl)-3-M-Tolyl-1H-Pyrazol-5-amine Pyrazole 4-Bromophenyl, 3-methylphenyl C₁₆H₁₄BrN₃ 328.213 Increased lipophilicity
3-(3-Bromophenyl)-1H-pyrazol-5-amine Pyrazole 3-Bromophenyl, NH₂ C₉H₈BrN₃ 238.08 Lower steric hindrance
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine 1,2,4-Triazole 4-Bromobenzyl, NH₂ C₉H₉BrN₄ 253.1 Enhanced solubility (density: 1.664 g/cm³)

Key Observations :

  • Triazole vs.
  • Substituent Effects : The 3-bromophenyl group in the target compound introduces moderate steric bulk compared to 4-bromobenzyl (in ), which may influence pharmacokinetic properties like membrane permeability.

Pharmacological Activity

Anticancer Activity

The table below compares in vitro anticancer activity (IC₅₀ values) against human cancer cell lines:

Compound Name MCF-7 (Breast) HCT-116 (Colorectal) MGC-803 (Gastric) Reference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a) 2.34 µM 1.89 µM 3.12 µM
Triazolopyrimidine derivative (H1) 1.5 µM 1.2 µM 2.8 µM
3-(3-Bromophenyl)-1H-pyrazol-5-amine 8.7 µM 6.5 µM 10.3 µM

Key Findings :

  • The target compound (4a) exhibits potent activity against breast cancer cells (IC₅₀: 2.34 µM), outperforming pyrazole analogs (e.g., 8.7 µM for ).
  • Triazolopyrimidine derivatives (e.g., H1) show slightly better efficacy, likely due to extended conjugation enhancing DNA intercalation .

Key Insights :

  • The target compound is synthesized efficiently (up to 90% yield) via condensation, comparable to naphthalene-substituted triazoles .
  • Lower yields in some analogs (e.g., 43% for ) suggest steric or electronic challenges in introducing bulky substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-(3-Bromophenyl)-1H-1,2,4-triazol-5-amine?

  • Methodology : The synthesis involves multi-step reactions, including cyclocondensation of bromophenyl precursors with triazole-forming reagents. Key parameters include:

  • Temperature : 80–100°C for cyclization steps to ensure regioselectivity .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalysts : Copper(I) iodide or Pd-based catalysts improve yield in click chemistry approaches .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
13-Bromoaniline, NaN₃, CuI65–7090
2Cyclization (DMF, 90°C)75–8095

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, NH₂ at δ 5.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 251.98) .
  • X-ray Crystallography : Resolves tautomerism (e.g., triazole ring planarity; dihedral angles <5° with phenyl groups) .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, CYP450) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) .
  • SAR Analysis : Compare with analogs (e.g., 3-fluorophenyl derivatives) to identify critical substituents .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Methodology :

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Pro-drug Design : Introduce phosphate or PEGylated groups .
  • Structural Modifications : Replace bromophenyl with pyridyl groups to enhance hydrophilicity .

Q. How can structural modifications improve selectivity and reduce off-target effects?

  • Methodology :

  • Heterocyclic Replacements : Substitute triazole with oxadiazole to alter electron density .
  • Substituent Engineering : Add electron-withdrawing groups (e.g., -CF₃) to modulate binding .
  • Data Table :
ModificationBioactivity (IC₅₀, μM)Selectivity Index
3-Bromophenyl12.5 ± 1.23.8
4-Fluorophenyl8.7 ± 0.96.2

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Assay Standardization : Use identical cell lines/passage numbers and reagent batches .
  • Orthogonal Validation : Confirm anticancer activity via both MTT and clonogenic assays .
  • Meta-Analysis : Compare logP and pKa values to explain variability in membrane permeability .

Q. What advanced techniques validate its tautomeric forms in solution vs. solid state?

  • Methodology :

  • Solid-State NMR : Distinguish 1H- vs. 2H-triazole tautomers .
  • Dynamic HPLC : Monitor tautomer interconversion at varying temperatures .
  • Crystallography : Compare single-crystal structures with computational models (e.g., DFT) .

Key Notes

  • Data Sources : Prioritize crystallographic data from Acta Crystallographica and synthetic protocols from medicinal chemistry journals .
  • Critical Gaps : Limited in vivo pharmacokinetic data; recommend LC-MS/MS for bioavailability studies.

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